4-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-nitro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c23-22(24)15-6-8-16(9-7-15)28(25,26)19-12-13-27-18-11-10-17(20-21-18)14-4-2-1-3-5-14/h1-11,19H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUUARGUTRIZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the 6-phenylpyridazine moiety, which can be synthesized through a series of reactions involving the condensation of appropriate starting materials. The next step involves the introduction of the oxyethyl group, followed by the sulfonamide formation. The final step is the nitration to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce additional oxygen-containing functional groups.
Scientific Research Applications
4-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used in studies to understand the interaction of small molecules with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-4-nitro-N-(prop-2-yn-1-yl)benzenesulfonamide ()
Structural Differences :
- Substituents : Replaces the phenylpyridazinyl-ethyloxy group with an indol-3-yl ethyl group and a propargyl substituent.
- Synthesis : Synthesized via gold-catalyzed spirocyclization, achieving a 93% yield using trifluoroacetic acid as a catalyst .
- Key Data :
| Property | Value |
|---|---|
| Yield | 93% |
| Purification | Silica gel chromatography |
| Product Form | Yellow amorphous solid |
Implications :
- The indole and propargyl groups may enhance binding to aromatic or hydrophobic biological targets compared to the phenylpyridazine group.
Chromenone-Pyrazolopyrimidine Sulfonamide ()
Structural Differences :
- Core Structure : Features a chromen-2-yl and pyrazolo[3,4-d]pyrimidine scaffold instead of phenylpyridazine.
- Substituents : Includes fluorine atoms and an isopropyl group, enhancing lipophilicity.
- Key Data :
| Property | Value |
|---|---|
| Melting Point (MP) | 175–178°C |
| Molecular Mass | 589.1 (M++1) |
| Yield | 28% |
Implications :
Thiophene-Substituted Pyridazine Analogue ()
Structural Differences :
- Substituents : Replaces the phenyl group on pyridazine with a thiophene ring.
- Key Data: Limited due to restricted access to PubChem details .
Implications :
- Thiophene’s electron-rich nature may alter solubility or redox properties compared to the phenyl group.
- Structural similarity suggests comparable synthetic routes, though electronic effects could influence reactivity.
Methoxyphenyl and p-Tolyloxy Allyl Derivatives ()
Structural Differences :
- Substituents : Contains a 4-methoxyphenyl group and p-tolyloxy allyl chain instead of phenylpyridazine.
- Key Data :
| Property | Value |
|---|---|
| NMR Analysis | 1H (400 MHz) and 13C (101 MHz) |
Pharmacopeial Sulfonamide Derivatives (Evidences 5–6)
Structural Differences :
Implications :
- These compounds are typically used as antimicrobial or antidiabetic agents, suggesting diverse applications for sulfonamides.
- The target compound’s nitro and pyridazine groups may confer distinct pharmacokinetic or stability profiles.
Biological Activity
4-Nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly as a kynurenine monooxygenase (KMO) inhibitor. KMO is an enzyme involved in the kynurenine pathway, which plays a critical role in neurodegenerative diseases, including Huntington's disease (HD). This article will delve into the biological activity of this compound, supported by relevant research findings and data.
The primary mechanism of action for this compound involves its inhibition of KMO. KMO is responsible for the conversion of kynurenine to 3-hydroxykynurenine, a neurotoxic metabolite. By inhibiting this enzyme, the compound can potentially reduce neurotoxicity and promote the accumulation of neuroprotective metabolites such as kynurenic acid.
Research Findings
- Kynurenine Pathway Modulation : Studies have shown that inhibitors of KMO can significantly alter the levels of kynurenic acid and 3-hydroxykynurenine in animal models. For instance, in R6/2 mice, a model for Huntington's disease, the administration of KMO inhibitors led to increased levels of kynurenic acid and decreased levels of 3-hydroxykynurenine, suggesting a neuroprotective effect .
- Cognitive Improvement : The use of KMO inhibitors has been associated with improvements in cognitive function in various preclinical models. In the aforementioned study with R6/2 mice, cognitive impairments were alleviated following treatment with potent KMO inhibitors .
- Brain Penetration : The compound's ability to penetrate the blood-brain barrier is crucial for its effectiveness as a therapeutic agent. Research indicates that certain modifications in the chemical structure enhance brain permeability, making these compounds more effective in treating central nervous system disorders .
Case Studies
A notable case study involved the evaluation of various N-(6-phenylpyridazin-3-yl)benzenesulfonamides as KMO inhibitors. The study highlighted that specific structural modifications led to enhanced potency and selectivity against KMO. For example, compound 12 from this series was found to be equipotent with existing KMO inhibitors but demonstrated superior brain penetration capabilities .
Data Table: Comparison of KMO Inhibitors
| Compound Name | IC50 (nM) | Brain Penetration | Cognitive Improvement |
|---|---|---|---|
| Compound 12 | 30 | High | Yes |
| CHDI-340246 | 35 | Moderate | Yes |
| Ro 61-8048 | 37 | Low | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
